Methyl 5,6-Dichloronicotinate

Physical chemistry Pharmaceutical intermediate Process chemistry

Inconsistent purity of chlorinated nicotinate intermediates often leads to failed cross-coupling reactions and wasted synthesis time. Methyl 5,6-Dichloronicotinate eliminates this variability with two well-defined chlorine handles for sequential diversification. • Dual halogen centers enable regioselective Suzuki coupling at C6 under aqueous conditions, then C5 functionalization • ≥97% HPLC purity (standard among major suppliers) with batch-to-batch QC documentation (NMR, HPLC, GC) • Melting point 63-65 °C facilitates automated solid dispensing for screening library production • Lower acute toxicity (Warning, H302/H312) vs. Danger-classified analogs simplifies large-scale handling

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 56055-54-0
Cat. No. B1362339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6-Dichloronicotinate
CAS56055-54-0
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)Cl)Cl
InChIInChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
InChIKeyHWZINXYBRIQTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5,6-Dichloronicotinate – Product Overview


Methyl 5,6-Dichloronicotinate is a chlorinated pyridine-3-carboxylate ester (molecular formula C₇H₅Cl₂NO₂, molecular weight 206.03 g/mol) characterized by chlorine atoms at the 5- and 6-positions of the pyridine ring . It is commercially available as a solid with a melting point of 63–65°C and a boiling point of 265.5°C at 760 mmHg . The compound is classified as a pharmaceutical intermediate and agrochemical building block, with standard purity specifications of ≥97% .

1
Dual C–Cl handles Two vicinal chlorines on pyridine enable sequential cross-coupling diversification
2
Synthetic intermediate Methyl ester protecting group with high esterification yield (95–97% from acid)
3
Handling profile Moderate melting point (63–65°C) facilitates weighing and automated dispensing

Methyl 5,6-Dichloronicotinate Irreplaceability


Methyl 5,6-Dichloronicotinate occupies a distinct chemical space among nicotinate ester derivatives because the simultaneous presence of two electron-withdrawing chlorine atoms at the 5- and 6-positions of the pyridine ring profoundly alters the electronic environment of the heterocycle [1]. Mono-chlorinated analogs such as methyl 6-chloronicotinate (CAS 73781-91-6, mp 83–86°C, MW 171.58) or methyl 2-chloronicotinate (CAS 40134-18-7, mp 122–124°C, MW 171.58) possess significantly different melting points and only a single reactive halogen center, limiting their utility as dual-functionalizable scaffolds [2]. The carboxylic acid analog, 5,6-dichloronicotinic acid (CAS 41667-95-2, mp 164–168°C, MW 192), has a substantially higher melting point and lower solubility in organic solvents compared to the methyl ester form, restricting its use in reactions requiring homogeneous organic-phase conditions . These physicochemical differences dictate that generic substitution with structurally similar but electronically distinct analogs can alter reaction kinetics, regioselectivity, and overall synthetic efficiency.

Mono‑chlorinated nicotinates
Methyl 6‑chloronicotinate or methyl 2‑chloronicotinate lack the second C–Cl bond, limiting diversification to a single cross‑coupling step and altering melting points (83–86°C, 122–124°C).
5,6‑Dichloronicotinic acid
Free carboxylic acid analog has higher melting point (164–168°C) and lower organic solubility, restricting homogeneous reaction conditions compared to the methyl ester.
Ethyl ester variant
Ethyl 5,6‑dichloronicotinate shows 5–12% lower esterification yield from the acid, affecting cost‑efficiency in multi‑step syntheses.

Quantitative Differentiation Evidence


Melting Point and Physical Form

Methyl 5,6-Dichloronicotinate exhibits a melting point of 63–65 °C, which is substantially lower than that of its most common alternatives: methyl 6-chloronicotinate (mp 83–86 °C) , methyl 2-chloronicotinate (mp 122–124 °C) , and 5,6-dichloronicotinic acid (mp 164–168 °C) . The methyl ester of the 5,6-dichloro-substituted pyridine thus remains a free-flowing solid at ambient laboratory temperatures, while the acid and mono-chlorinated congeners are crystalline solids that require heating for melting and dissolution. This property simplifies handling, weighing, and dissolution during parallel synthesis and scale-up operations.

Melting point comparison
Head‑to‑head
Target mp 63–65°C vs. mono‑chlorinated 83–122°C, acid 164–168°C
Lower melting point reduces energy input for dissolution and improves automated handling.
Δmp = –20 to –61°C vs. esters; –99 to –105°C vs. acid.
Physical chemistry Pharmaceutical intermediate Process chemistry

Esterification Yield Advantage

Published synthetic routes report that esterification of 5,6-dichloronicotinic acid with methanol delivers Methyl 5,6-Dichloronicotinate in yields of 95% to 97% under standard Fischer–Speier conditions (H₂SO₄ catalyst, reflux 18 h) . In comparison, preparation of the ethyl ester analog (ethyl 5,6-dichloronicotinate, CAS 401566-69-6) from the same acid typically proceeds with yields of 85–90% under comparable conditions . The methyl ester formation benefits from the higher nucleophilicity of methanol relative to ethanol and reduced steric hindrance at the carbonyl carbon of the acid intermediate, resulting in a 5–12% absolute yield advantage.

Esterification yield
Cross‑study comparable
95–97% (methyl ester) vs. 85–90% (ethyl analog)
Higher yield translates to lower raw‑material cost per gram and reduced waste.
+5% to +12% absolute yield advantage under Fischer‑Speier conditions.
Synthetic chemistry Process optimization Cost-efficiency

Dual Chlorine for Sequential Coupling

Methyl 5,6-Dichloronicotinate carries two chlorine atoms at vicinal positions (C5 and C6) on the pyridine ring, offering two distinct sites for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) . In contrast, mono-chlorinated analogs such as methyl 6-chloronicotinate or methyl 2-chloronicotinate possess only a single halogen leaving group and therefore permit only a single diversification step . The 5,6-dichloro arrangement allows synthetic chemists to program the order of functional-group introduction by exploiting subtle differences in C–Cl bond reactivity (typically C6 > C5 for nucleophilic aromatic substitution), enabling generation of 5,6-diaryl or 5-aryl-6-amino nicotinate libraries without requiring intermediate protecting-group chemistry .

Diversification capacity
Class‑level inference
Two reactive C–Cl bonds (5,6) vs. one in mono‑chlorinated analogs
Allows sequential functionalization without protecting groups, accelerating SAR exploration.
2‑fold increase in accessible diversification vectors.
Medicinal chemistry Cross-coupling reactions Scaffold diversification

GHS Hazard Profile Comparison

Methyl 5,6-Dichloronicotinate is classified under GHS as H302 (Harmful if swallowed, Category 4), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) [1]. This profile is consistent across multiple authoritative databases. In contrast, certain alternative nicotinate intermediates used in agrochemical synthesis carry H301 (Toxic if swallowed, Category 3) or H311 (Toxic in contact with skin) classifications, indicating higher acute toxicity . The harmonized GHS signal word is 'Warning' rather than 'Danger,' which simplifies regulatory documentation for laboratory-scale procurement and reduces the administrative burden for shipping and storage in multi-user research facilities.

GHS hazard profile
Cross‑study comparable
H302/H312 (Category 4) vs. H301/H311 (Category 3) in some analogs
Lower acute toxicity classification simplifies procurement, shipping, and safety compliance.
Signal word ‘Warning’ instead of ‘Danger’.
Occupational safety Procurement risk assessment Laboratory handling

Methyl 5,6-Dichloronicotinate Procurement Scenarios


Library Synthesis with Dual Chlorine Scaffold

When designing a nicotinate-based screening library for kinase or GPCR targets, Methyl 5,6-Dichloronicotinate provides two sequential diversification points on a single core, enabling rapid generation of 5,6-diaryl or 5-aryl-6-amino nicotinate analogs. The 63–65 °C melting point facilitates automated solid dispensing, and the high esterification yield (95–97%) ensures a cost-competitive starting material . Procurement should specify ≥97% purity (HPLC) and storage at 4 °C under nitrogen to maintain the integrity of the ester for long-term library production .

Agrochemical Intermediate Sourcing

This compound serves as a validated intermediate in the synthesis of herbicides and pesticides with demonstrated efficacy in reducing pest populations compared to untreated controls . Procurement teams supporting agrochemical process development should evaluate Methyl 5,6-Dichloronicotinate as a cost-efficient alternative to the more expensive ethyl ester (CAS 401566-69-6), given the 5–12% yield advantage during esterification from the acid . The lower acute toxicity classification (H302/H312 vs. H301/H311 for some analogs) further simplifies large-scale handling in pilot-plant environments .

Late-Stage C–Cl Bond Activation

Research groups targeting late-stage diversification of advanced pharmaceutical intermediates should select Methyl 5,6-Dichloronicotinate when the synthetic route requires a temporary ester protecting group for the carboxylic acid and two halogen handles for sequential cross-coupling. The methyl ester offers a favorable balance of stability and ease of hydrolysis relative to bulkier esters (e.g., isopropyl 5,6-dichloronicotinate), while the 5,6-dichloro pattern permits regioselective Suzuki coupling at the C6 position under aqueous conditions . Suppliers offering this compound with documented batch-to-batch consistency (e.g., Bidepharm ≥97%, Sigma-Aldrich 98%) and accompanying QC data (NMR, HPLC, GC) should be prioritized .

Academic Core Facility Intermediate

For academic core facilities servicing multiple synthetic chemistry groups, Methyl 5,6-Dichloronicotinate represents a versatile, shelf-stable intermediate (storage at 4 °C under nitrogen) that supports diverse research programs spanning medicinal chemistry, chemical biology, and agrochemical synthesis . The Warning-level GHS classification minimizes safety-compliance overhead compared to Danger-classified alternatives, and the compound's moderate melting point (63–65 °C) ensures reliable recovery from cold storage without the caking issues observed with lower-melting liquid intermediates .

Application
Selection property
Validation focus
Library synthesis with dual chlorine scaffold
Two sequential cross‑coupling sites
Regioselectivity of C6 vs. C5 coupling; reaction optimization
Agrochemical intermediate sourcing
95–97% esterification yield; lower hazard class (Category 4)
Cost‑efficiency vs. ethyl ester; pilot‑plant handling
Late‑stage C–Cl bond activation
Methyl ester stability and two halogen handles
Sequential Suzuki‑Miyaura conditions; batch‑to‑batch consistency (NMR, HPLC)
Academic core facility intermediate
Shelf‑stable solid (mp 63–65°C); ‘Warning’ GHS signal word
Reliable recovery from cold storage; low safety‑compliance overhead

Technical Documentation Hub

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